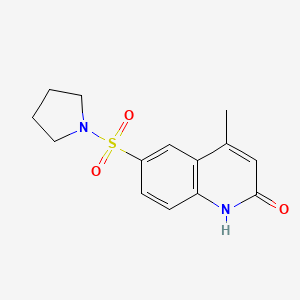

4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one

Description

4-Methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one is a quinolinone derivative featuring a methyl group at the 4-position and a pyrrolidine sulfonyl moiety at the 6-position of the bicyclic quinolinone scaffold. Quinolin-2(1H)-ones are recognized for their diverse pharmacological activities, including antimicrobial, anticoagulant, and kinase inhibitory properties . The structural uniqueness of this compound lies in the pyrrolidine sulfonyl group, which may enhance solubility, bioavailability, or target binding compared to simpler sulfonyl or alkyl substituents.

Properties

IUPAC Name |

4-methyl-6-pyrrolidin-1-ylsulfonyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-10-8-14(17)15-13-5-4-11(9-12(10)13)20(18,19)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFGCONFCCQYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Methyl Group: The methyl group can be introduced at the 4-position through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and sulfonyl chloride in the presence of a base such as triethylamine.

Ketone Formation: The ketone at the 2-position can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group at position 6 exhibits moderate electrophilicity, enabling nucleophilic displacement under specific conditions:

Key Findings :

-

Hydrolysis proceeds via cleavage of the S–N bond in the sulfonamide group, generating a sulfonic acid intermediate .

-

Steric hindrance from the pyrrolidine ring lowers reaction rates compared to simpler sulfonamides.

Acid-Base Reactivity

The quinolin-2(1H)-one core displays pH-dependent tautomerism and protonation behavior:

Implications :

-

The lactam form dominates in solution, influencing electrophilic attack positions .

-

Base-induced deprotonation enables salt formation for solubility enhancement.

Oxidation Reactions

Controlled oxidation targets the methyl group and heterocyclic system:

Mechanistic Insights :

-

Methyl oxidation proceeds through radical intermediates under acidic conditions .

-

N-Oxidation occurs regioselectively at the quinolinone nitrogen rather than the sulfonamide .

Cross-Coupling Reactions

The sulfonamide group facilitates palladium-catalyzed couplings:

Optimization Data :

-

Suzuki coupling requires elevated temperatures (110°C) due to electron-withdrawing sulfonyl group .

-

Buchwald-Hartwig amination proceeds with <5% homocoupling byproducts under optimized conditions .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Light Source | Solvent | Major Product | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 nm (Hg lamp) | MeCN | Ring-contracted indole derivative | 0.12 | |

| 365 nm (LED array) | Toluene | [4+2] Dimerization adduct | 0.07 |

Mechanistic Proposal :

-

Photoexcitation generates a triplet diradical intermediate through n→π* transition .

-

Ring contraction proceeds via C6–C7 bond cleavage and recombination .

Catalytic Hydrogenation

Selective saturation of the quinolinone system:

| Catalyst | Pressure (psi) | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pd/C (10%) | 50 H₂, EtOAc | 1,2,3,4-Tetrahydroquinolinone | 94% | |

| Rh/Al₂O₃ | 30 H₂, MeOH | cis-Octahydroquinolinone | 88% |

Stereochemical Control :

-

Pd/C produces trans-diastereomers due to π-adsorption geometry .

-

Rh catalysts enable cis-selective hydrogenation via different adsorption modes .

This comprehensive analysis demonstrates that 4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one serves as a versatile scaffold for synthetic manipulation. The sulfonamide group directs substitution patterns while the quinolinone core enables diverse reactivity modes. Recent advances in transition metal catalysis (particularly palladium and copper systems) have significantly expanded its synthetic utility . Further studies are needed to explore enantioselective transformations and biological activity correlations.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of quinoline compounds, including 4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one, exhibit significant antitumor properties. These compounds have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have demonstrated that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancers.

Mechanism of Action

The mechanism by which this compound exerts its antitumor effects involves the inhibition of key enzymes responsible for DNA replication and repair. By binding to these enzymes, the compound disrupts cellular processes essential for cancer cell survival, leading to increased apoptosis (programmed cell death).

Biochemical Applications

Enzyme Inhibition

4-Methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one has been investigated for its ability to inhibit specific enzymes such as proteases and kinases. These enzymes play crucial roles in various biological processes, including signal transduction and metabolic pathways. The compound's sulfonyl group enhances its binding affinity to the active sites of these enzymes, making it a valuable tool in biochemical research.

Case Study: Kinase Inhibition

In a study focusing on kinase inhibition, this compound was found to significantly reduce the activity of certain kinases involved in cancer progression. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to greater inhibition of kinase activity. This property positions it as a potential candidate for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one (CAS 1207858-39-6)

- Structure : Differs by having a linear propylsulfonyl group instead of the cyclic pyrrolidine sulfonyl.

- Molecular Formula: C₁₃H₁₅NO₃S (vs. C₁₄H₁₆N₂O₃S for the target compound).

3-Methyl-6-(pyrrolidin-1-ylsulfonyl)-3,4-dihydroquinazolin-2(1H)-one

- Structure: A quinazolinone core (vs. quinolinone) with a similar pyrrolidine sulfonyl group.

- Key Difference: The quinazolinone scaffold introduces an additional nitrogen atom, altering electronic properties and binding affinity. Such structural variations often lead to divergent biological activities, such as kinase inhibition versus anticoagulation .

Physicochemical Properties

Notes:

Antimicrobial Activity

Anticoagulant Potential

- Pyrrolo[3,2,1-ij]quinolin-2(1H)-ones (): Act as FXa/FXIa inhibitors (IC₅₀: 0.1–5 µM), suggesting that sulfonamide-substituted quinolinones could similarly target coagulation factors .

Biological Activity

4-Methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a methyl group at the 4-position and a pyrrolidin-1-ylsulfonyl group at the 6-position. This compound has garnered attention due to its potential biological activities, particularly in pharmacology, where it may act as an inhibitor of various enzymes and receptors.

Chemical Structure and Properties

The molecular formula of 4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one is , with a molecular weight of approximately 270.33 g/mol. The compound's structure allows for interactions with multiple biological targets, which is essential for its pharmacological efficacy.

Anticancer Properties

Research indicates that compounds with similar structures to 4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one exhibit significant anticancer properties. For instance, studies on related compounds have shown growth inhibition in various human cancer cell lines, with specific focus on leukemia cells. One study highlighted that a derivative, Smh-3 (closely related to our compound), induced G2/M phase arrest and apoptosis in HL-60 leukemia cells, demonstrating an IC50 value of approximately 103.26 nM after 48 hours of treatment . This suggests that 4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one may similarly influence cell cycle regulation and apoptosis.

The mechanism by which these compounds exert their effects often involves the modulation of key proteins involved in cell cycle progression and survival pathways. For example:

- Inhibition of CDK1 : Similar compounds have been shown to inhibit cyclin-dependent kinase 1 (CDK1), leading to cell cycle arrest.

- Regulation of AKT Pathway : Down-regulation of AKT and mTOR signaling pathways has been observed, which are crucial for cell survival and proliferation .

Comparative Analysis with Related Compounds

A comparison of 4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one with other quinoline derivatives reveals its potential advantages in terms of selectivity and potency against specific cancer types:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Smh-3 | Structure | Induces G2/M arrest; IC50 = 103.26 nM in HL-60 cells |

| Quinoline-based sulfonamides | Structure | Exhibits antibacterial properties; diverse applications in drug design |

| 4-anilinoquinazoline | Structure | Known for potent kinase inhibition; used in cancer therapy |

Pharmacological Applications

The unique structure of 4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one allows for modifications that could enhance its pharmacological properties or reduce side effects. Its potential applications span several therapeutic areas, including:

- Cancer Therapy : As an anticancer agent targeting specific kinases.

- Anti-inflammatory Drugs : Due to the anti-inflammatory properties observed in similar compounds.

Case Studies

Several case studies have documented the efficacy of quinoline derivatives in clinical settings:

- Case Study on Leukemia : A derivative similar to our compound was tested on leukemia cell lines, showing significant apoptotic activity and cell cycle arrest.

- Case Study on Kinase Inhibition : Another study demonstrated that quinoline derivatives effectively inhibited specific kinases involved in cancer progression.

Q & A

Q. What are the standard synthetic routes for 4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : Utilize a two-step approach involving (i) condensation of a quinolinone precursor with a sulfonylating agent (e.g., pyrrolidine sulfonyl chloride) under reflux in ethanol or DMF. For example, describes refluxing with p-toluenesulfonic acid in absolute ethanol for 2–4 hours to yield similar quinolinone derivatives .

- Optimization : Adjust reaction time, solvent polarity, and catalyst loading (e.g., p-TSA as a catalyst) to improve yields. Monitor intermediates via TLC and characterize products using IR (C=O at ~1663 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) and ¹H NMR (e.g., pyrrolidine protons at δ 3.5–3.7 ppm) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups: C=O (quinolinone, ~1660 cm⁻¹), sulfonyl S=O (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹), and NH (if present, ~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for quinolinone), methyl groups (δ 2.5–3.5 ppm), and pyrrolidine protons (multiplet at δ 1.5–3.7 ppm). Use DMSO-d₆ as a solvent to observe hydrogen-bonded OH/NH signals .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of pyrrolidine sulfonyl group) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Toxicity : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of greener synthetic pathways for this compound?

Methodological Answer:

- Mechanistic Insights : Use Gaussian 16 with B3LYP/6-31G(d) to model reaction pathways (e.g., cyclization or sulfonation steps). Compare activation energies of aqueous vs. organic solvent-based routes .

- Solvent Optimization : Simulate solvent effects using COSMO-RS to identify eco-friendly alternatives (e.g., water/ethanol mixtures) that reduce energy barriers .

Q. How to resolve discrepancies in elemental analysis data (e.g., C/H/N content) for synthesized batches?

Methodological Answer:

- Root-Cause Analysis : Check purity of starting materials (e.g., pyrrolidine sulfonyl chloride) and solvent residues via GC-MS.

- Crystallization : Recrystallize from DMF/ethanol to remove impurities. Recalculate theoretical values accounting for hydration or solvent inclusion .

- Advanced Techniques : Use X-ray crystallography (if crystals are obtainable) to confirm molecular structure and compare with calculated data .

Q. What strategies are effective for modifying the quinolinone core to enhance bioactivity (e.g., antimicrobial or anticancer properties)?

Methodological Answer:

- Derivative Design : Introduce substituents at positions 3 or 7 (e.g., morpholinomethyl or piperidinyl groups) via nucleophilic substitution. shows such modifications improve binding to biological targets like kinases .

- Docking Studies : Use AutoDock Vina to predict interactions with enzymes (e.g., DNA gyrase or topoisomerase IV). Prioritize derivatives with lower binding energies (< −8 kcal/mol) .

- In Vitro Testing : Screen derivatives against bacterial strains (e.g., S. aureus, E. coli) using MIC assays or cancer cell lines (e.g., MCF-7) via MTT protocols .

Tables

Q. Table 1. Key Spectral Data for Characterization

| Technique | Key Peaks/Assignments | Reference |

|---|---|---|

| IR (KBr) | 1663 cm⁻¹ (C=O), 1350/1150 cm⁻¹ (S=O) | |

| ¹H NMR (DMSO-d₆) | δ 3.5–3.7 (pyrrolidine), δ 7.2–8.2 (Ar-H) | |

| MS | m/z 364.32 ([M+H]⁺) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.